molecular formula C13H15FN2 B12908898 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile CAS No. 669069-13-0

4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B12908898
CAS No.: 669069-13-0
M. Wt: 218.27 g/mol
InChI Key: MMJRNDFOCVUBEK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives It features a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Methylation: The methyl group can be added using methylating agents such as methyl iodide.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile: Similar structure with a fluorine atom at a different position.

    4-(3-Chlorophenyl)-1-methylpiperidine-4-carbonitrile: Similar structure with a chlorine atom instead of fluorine.

    4-(3-Fluorophenyl)-1-ethylpiperidine-4-carbonitrile: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. This positioning can result in distinct biological activities and chemical behaviors compared to its analogs.

Properties

CAS No.

669069-13-0

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

4-(3-fluorophenyl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C13H15FN2/c1-16-7-5-13(10-15,6-8-16)11-3-2-4-12(14)9-11/h2-4,9H,5-8H2,1H3

InChI Key

MMJRNDFOCVUBEK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CC(=CC=C2)F

Origin of Product

United States

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